Biotin-11-deoxycytidine-5'-triphosphate
Description
Significance of Modified Nucleotides in Nucleic Acid Research
Modified nucleotides are variants of the standard DNA and RNA building blocks (adenosine, guanosine, cytosine, thymidine, and uridine) that have been chemically altered. These alterations can enhance the stability of nucleic acids against degradation by enzymes, expand their chemical functionality, and serve as probes for studying nucleic acid structure and function. nih.govnih.gov The ability to introduce specific modifications into DNA and RNA has revolutionized molecular biology, enabling a deeper understanding of genetic processes and the development of new diagnostic and therapeutic tools. frontiersin.orgwikipedia.org
The incorporation of these modified nucleotides can be achieved enzymatically, for instance, during a polymerase chain reaction (PCR), providing a way to uniformly distribute functional groups throughout a DNA sequence. tandfonline.com This enzymatic incorporation is a key advantage, as it allows for the creation of labeled nucleic acid probes for various applications. nih.gov
Role of Biotinylation in Advanced Molecular Probing Strategies
Biotinylation is the process of attaching biotin (B1667282), a small B-vitamin, to other molecules, such as proteins or nucleic acids. creative-proteomics.comgbiosciences.com This technique is a cornerstone of molecular biology due to the incredibly strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.comnih.gov This high-affinity bond allows for the sensitive detection and purification of biotinylated molecules. nih.gov
In the context of nucleic acid research, biotinylation provides a non-radioactive method for labeling DNA probes. These biotinylated probes can then be used in a wide range of applications, including:
Hybridization techniques: such as Southern and Northern blotting, to detect specific DNA or RNA sequences. cosmobio.co.jp
In situ hybridization: to visualize the location of specific nucleic acid sequences within cells or tissues. cosmobio.co.jpresearchgate.netnih.gov
Affinity purification: to isolate specific DNA fragments or their binding partners. researchgate.net
The use of biotinylated probes offers several advantages, including high sensitivity and low background signals in many applications. gbiosciences.comnih.gov
Overview of Biotin-11-deoxycytidine-5'-triphosphate as a Deoxycytidine Analog
Biotin-11-dCTP is a chemically modified version of deoxycytidine triphosphate (dCTP), one of the four essential building blocks of DNA. In this molecule, a biotin molecule is attached to the C5 position of the cytosine base via an 11-atom linker arm. broadpharm.comlumiprobe.com This linker is crucial as it provides the necessary spacing for the biotin to be accessible for binding to streptavidin without causing significant disruption to the DNA double helix. tandfonline.comjenabioscience.com
Biotin-11-dCTP is designed to be a substrate for DNA polymerases, meaning it can be incorporated into a growing DNA strand during replication processes like PCR. cosmobio.co.jpjenabioscience.com Once incorporated, the biotin serves as a tag that can be detected using streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). jenabioscience.comjenabioscience.com
The ability to enzymatically incorporate Biotin-11-dCTP into DNA makes it a versatile tool for a variety of molecular biology techniques that rely on the detection of specific DNA sequences.
Interactive Data Table: Properties of Biotin-11-dCTP
| Property | Value | Source |
| Molecular Formula | C28H44N7O16P3S (free acid) | jenabioscience.com |
| Molecular Weight | 859.67 g/mol (free acid) | jenabioscience.com |
| CAS Number | 136632-30-9 | jenabioscience.com |
| Purity | ≥ 95 % (HPLC) | jenabioscience.com |
| Storage Conditions | -20 °C | lumiprobe.combiotium.com |
| Linker Length | 11 atoms | lumiprobe.combiotium.com |
Structure
2D Structure
Properties
Molecular Formula |
C28H46N7O16P3S |
|---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 |
InChI Key |
JZKGHPGIZWCMBI-VPHBQDTQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Functional Design of Biotin 11 Deoxycytidine 5 Triphosphate
Methodologies for the Preparation of Modified Deoxyribonucleoside Triphosphates
The synthesis of modified deoxyribonucleoside triphosphates, such as Biotin-11-dCTP, is a multi-step process that begins with a modified nucleoside. The subsequent conversion of the nucleoside to its triphosphate form is a critical step, for which several chemical approaches have been developed. Additionally, the initial modification of the nucleoside itself can be achieved through various organic reactions, with aqueous cross-coupling reactions being a prominent method.
Chemical Triphosphorylation Approaches for Nucleoside Conversion
The conversion of a nucleoside to a nucleoside triphosphate is a cornerstone of synthesizing nucleotide analogs. Two of the most established methods for this transformation are the Yoshikawa method and the Ludwig-Eckstein method. nih.govjenabioscience.com
The Yoshikawa method is a one-pot reaction that utilizes phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent to selectively phosphorylate the 5'-hydroxyl group of an unprotected nucleoside. nih.govjenabioscience.com This is followed by the addition of pyrophosphate to form the triphosphate. The primary advantage of this method is its simplicity, as it does not require the use of protecting groups for the sugar hydroxyls. nih.gov
The Ludwig-Eckstein method , on the other hand, is another one-pot procedure that involves the reaction of a 3'-protected nucleoside with salicyl phosphorochloridite. nih.govjenabioscience.com This is followed by reaction with pyrophosphate and subsequent oxidation to yield the desired triphosphate. While this method requires the extra steps of protecting and deprotecting the nucleoside, it often results in fewer byproducts and a cleaner reaction profile, which can simplify the purification process. nih.gov
| Method | Key Reagents | Key Features | Typical Yields |
| Yoshikawa Method | Phosphorus oxychloride (POCl₃), Pyrophosphate | - One-pot synthesis- No protecting groups required for the nucleoside- Simplicity of procedure | 30-70% (substrate dependent) thermofisher.com |
| Ludwig-Eckstein Method | Salicyl phosphorochloridite, Pyrophosphate, Oxidizing agent (e.g., iodine) | - One-pot, three-step synthesis- Requires protection of the 3'-hydroxyl group- Generally produces fewer byproducts, simplifying purification | Often >80% with DMSO as solvent nih.gov |
Aqueous Cross-Coupling Reactions in Modified Nucleotide Synthesis
The introduction of the biotin-linker moiety onto the deoxycytidine base is typically achieved through cross-coupling reactions. Performing these reactions in aqueous media offers significant advantages, including enhanced solubility of the hydrophilic nucleosides and nucleotides, and reduced need for protecting groups. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly powerful for this purpose. nih.govhowarthgroup.org
The Suzuki-Miyaura coupling involves the reaction of a halo-nucleoside (e.g., 5-iodo-2'-deoxycytidine) with a boronic acid derivative in the presence of a palladium catalyst and a base. howarthgroup.orgrockland.com This reaction is highly versatile for forming carbon-carbon bonds. The use of microwave irradiation can significantly accelerate these reactions in aqueous solutions. howarthgroup.orgnih.gov
The Heck coupling reaction is another palladium-catalyzed method that couples the halo-nucleoside with an alkene. howarthgroup.orgglpbio.com Similar to the Suzuki-Miyaura reaction, aqueous conditions and microwave assistance can improve reaction efficiency and yield. howarthgroup.orgnih.gov
| Reaction | Substrates | Catalyst System | Reaction Conditions | Noteworthy Aspects |
| Aqueous Suzuki-Miyaura Coupling | 5-iodo-2'-deoxyuridine, Arylboronic acids | Pd(OAc)₂ / PPh₃, Na₂CO₃ | Water, 80°C, microwave irradiation | Good yields with various arylboronic acids containing both activating and deactivating groups. howarthgroup.org |
| Aqueous Heck Coupling | 5-iodo-2'-deoxyuridine, Acrylate derivatives | Pd(OAc)₂, Et₃N | Water, 80°C, microwave irradiation | Ligand-free conditions can be employed, simplifying the reaction setup. howarthgroup.orgnih.gov |
Design Principles of the Biotin-Linker Moiety
The linker connecting the biotin (B1667282) to the deoxycytidine base is not a passive spacer but a crucial design element that significantly influences the properties and functionality of the final molecule. The length and flexibility of this linker arm are key determinants of both the efficiency of enzymatic incorporation and the subsequent affinity for streptavidin.
Rationale for the 11-Atom Linker Arm in Biotin-11-deoxycytidine-5'-triphosphate
The 11-atom linker in Biotin-11-dCTP is a deliberately chosen length that provides a balance between efficient enzymatic incorporation and effective streptavidin binding. jenabioscience.com The linker's primary function is to extend the biotin moiety away from the nucleotide, thereby minimizing steric hindrance with the DNA polymerase during synthesis and with streptavidin during detection. tandfonline.comnih.gov A linker that is too short can lead to steric clashes, potentially reducing the efficiency of incorporation by DNA polymerases and hindering the accessibility of the biotin to the deep binding pocket of streptavidin. tandfonline.comnih.gov
Influence of Linker Length on Enzymatic Incorporation Efficiency and Affinity Interactions
The length of the linker arm has a demonstrable impact on how well the modified nucleotide is utilized by DNA polymerases and how strongly the resulting biotinylated DNA binds to streptavidin.
Enzymatic Incorporation Efficiency: Generally, DNA polymerases can tolerate modifications at the C5 position of pyrimidines. tandfonline.com However, the size and nature of the modification, including the linker, can affect the efficiency of incorporation. While shorter linkers might be expected to be better substrates due to their smaller size, this is not always the case. For some polymerases and applications, longer linkers can lead to better incorporation, suggesting that moving the bulky biotin group further away from the active site is beneficial. nih.gov For instance, studies have shown that for some biotinylated dNTPs, a longer linker arm improves detection by the streptavidin-biotin complex, even if shorter linkers might serve as slightly better DNA polymerase substrates. tandfonline.com In some cases, very long linkers (e.g., 36 atoms) have been synthesized to enhance the mobility shift in certain detection assays. nih.govnih.gov For biotin-16-dCTP, a high degree of substitution (around 90%) can be achieved before a significant decrease in PCR amplicon yield is observed, indicating efficient incorporation by Taq DNA polymerase. glpbio.com
| Linker Length | Observation on Enzymatic Incorporation | Reference |
| Short (e.g., 4-atom) | Can be better substrates for some DNA polymerases. | tandfonline.com |
| 11-atom | Provides a good balance for efficient incorporation and subsequent detection. | jenabioscience.com |
| Long (e.g., 14, 16, 36-atom) | Can result in longer primer extension lengths and are commonly used to improve detection. Very long linkers can be used for specific applications like mobility shift assays. | nih.govtandfonline.comnih.govnih.gov |
Affinity Interactions: The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). thermofisher.comwikipedia.orgresearchgate.net The linker arm ensures that the biotin is accessible to the binding pocket of streptavidin, which is located below the protein surface. nih.gov A longer, flexible linker can allow the biotin to more freely orient itself for optimal binding, overcoming potential steric hindrance from the DNA backbone or the surface to which the DNA is immobilized. nih.govnih.gov While the intrinsic affinity of the biotin-streptavidin interaction is extremely high, the apparent affinity can be influenced by the accessibility of the biotin. Increasing the spacer arm length of a biotinylation reagent has been shown to improve the dose-response curve in biotin assays, which is attributed to reduced steric hindrance of the enzyme-labeled streptavidin.
| Linker Property | Influence on Biotin-Streptavidin Interaction | Reference |
| Length | A longer linker generally reduces steric hindrance and allows the biotin to bind more effectively to streptavidin's deep binding pocket. | nih.govnih.gov |
| Flexibility | A flexible linker allows the biotin to adopt an optimal orientation for binding. | nih.gov |
Enzymatic Incorporation Mechanisms of Biotin 11 Deoxycytidine 5 Triphosphate into Nucleic Acids
DNA Polymerase Substrate Specificity and Catalytic Activity
The ability of DNA polymerases to incorporate modified nucleotides like Biotin-11-dCTP varies significantly depending on the polymerase type and family. tandfonline.com The incorporation of such analogs can affect the physicochemical properties of the resulting DNA, sometimes leading to reduced electrophoretic mobility. nih.gov
Taq DNA polymerase, a thermostable enzyme widely used in PCR, can incorporate Biotin-11-dCTP. cosmobio.co.jpeenzyme.com However, its efficiency with modified nucleotides can be limited. interchim.fr Studies comparing different polymerases have shown that while Taq is capable of incorporating a variety of labeled nucleotides, other polymerases may exhibit superior performance. tandfonline.comnih.gov For instance, research indicates that regular Taq polymerase incorporates labeled dCTP less efficiently than Taq variants with modified active sites. interchim.fr In side-by-side comparisons with a family B-type DNA polymerase like VentR exo⁻, Taq showed lower efficiency in synthesizing a fully biotin-labeled DNA product. nih.gov For PCR applications, a common strategy is to use a mixture of labeled and unlabeled dCTP, with a recommended ratio of 1:1 to 1:3 (labeled to unlabeled) to ensure optimal product yield. interchim.fr In some cases, complete replacement of natural dCTP with Biotin-11-dCTP is possible, but this results in DNA with altered properties, such as different electrophoretic mobility and denaturation characteristics. interchim.fr
Mesophilic DNA polymerases, such as DNA Polymerase I from E. coli and its Klenow fragment, are effective in incorporating Biotin-11-dCTP. cosmobio.co.jp The Klenow fragment, which has 5'→3' polymerase and 3'→5' exonuclease activities but lacks 5'→3' exonuclease activity, is frequently used for random-primed DNA labeling and blunting of DNA ends by filling in 5'-overhangs. thermofisher.com Both the full DNA Polymerase I enzyme and the Klenow fragment can utilize Biotin-11-dCTP as a substrate to produce biotinylated DNA probes through methods like nick translation and random primed DNA synthesis. cosmobio.co.jpjenabioscience.com These enzymes can incorporate modified nucleotides, allowing for the synthesis of labeled DNA for various hybridization techniques. cosmobio.co.jpthermofisher.com
Processive DNA polymerases, like that from the phi29 bacteriophage, are known for their ability to synthesize long DNA strands without dissociating from the template. While specific data on the incorporation of Biotin-11-dCTP by phi29 DNA polymerase is limited, the enzyme is known to incorporate other biotinylated deoxynucleotides, such as Biotin-11-dUTP. abpbio.com This suggests that phi29 DNA polymerase has the capacity to accept and incorporate nucleotides with bulky modifications on the base, making it a likely candidate for synthesizing highly labeled, long DNA molecules with Biotin-11-dCTP.
Table 1: Summary of DNA Polymerase Activity with Biotin-11-dCTP
| Polymerase Type | Enzyme Examples | Incorporation Efficiency | Common Applications |
|---|---|---|---|
| Thermostable | Taq DNA Polymerase | Moderate; less efficient than some other polymerases. interchim.frnih.gov | PCR-based labeling. interchim.fr |
| Mesophilic | DNA Polymerase I, Klenow Fragment | Efficient substrate utilization. cosmobio.co.jp | Nick translation, random-primed labeling, 3'-end labeling. cosmobio.co.jpjenabioscience.com |
| Processive | phi29 DNA Polymerase | Known to incorporate similar modified nucleotides (Biotin-11-dUTP). abpbio.com | Isothermal amplification, whole-genome amplification. |
The fidelity of DNA synthesis refers to the ability of a DNA polymerase to accurately insert the correct nucleotide opposite a template base. nih.gov High-fidelity replication is crucial for maintaining genomic integrity and is achieved through the polymerase's ability to select the correct dNTP and, in many cases, a 3'→5' exonuclease (proofreading) activity that removes misincorporated bases. nih.gov
When using modified nucleotides like Biotin-11-dCTP, the fidelity of incorporation can be a concern. The bulky biotin-linker group attached to the deoxycytidine base can potentially alter the geometry of the nascent base pair, which may lead to a higher rate of misincorporation compared to natural dNTPs. tandfonline.com Polymerases that lack a 3'→5' proofreading activity, such as Taq DNA polymerase, are inherently more error-prone. tandfonline.com The use of nucleotide analogs with these enzymes can result in even higher error rates. tandfonline.com While high-fidelity replicative polymerases like those in eukaryotic cells are highly accurate, the introduction of a modified substrate can challenge their selection mechanisms. nih.gov The precise error rate for Biotin-11-dCTP incorporation is not extensively documented, but it is a critical factor to consider in applications where sequence accuracy is paramount.
Reverse Transcriptase-Mediated Incorporation
Reverse transcriptases are enzymes that synthesize a DNA copy from an RNA template. This process is essential for generating complementary DNA (cDNA).
Biotin-11-dCTP is a recognized substrate for reverse transcriptase enzymes, such as Moloney Murine Leukemia Virus (M-MuLV) reverse transcriptase. cosmobio.co.jpjenabioscience.com In the process of cDNA synthesis, the reverse transcriptase uses an RNA template to build a complementary DNA strand. jenabioscience.com By including Biotin-11-dCTP in the reaction mixture along with the other dNTPs (dATP, dGTP, dTTP), the enzyme will incorporate the biotinylated nucleotide at positions corresponding to guanine (B1146940) bases in the RNA template. jenabioscience.comapexbt.com This results in the production of a biotin-labeled cDNA probe. jenabioscience.com These labeled probes are valuable tools for a variety of applications, including gene expression analysis and hybridization-based assays like Southern and Northern blotting. lumiprobe.comcosmobio.co.jp The incorporation efficiency can be optimized by adjusting the ratio of Biotin-11-dCTP to natural dCTP in the reaction. jenabioscience.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Biotin-11-deoxycytidine-5'-triphosphate (Biotin-11-dCTP) |
| Deoxycytidine triphosphate (dCTP) |
| Deoxyadenosine triphosphate (dATP) |
| Deoxyguanosine triphosphate (dGTP) |
| Deoxythymidine triphosphate (dTTP) |
| Biotin-11-deoxyuridine-5'-triphosphate (Biotin-11-dUTP) |
| Avidin (B1170675) |
| Streptavidin |
| Horseradish peroxidase |
| Alkaline phosphatase |
Applications in Non-Radioisotopic Reverse Transcriptase Assays
Non-radioisotopic reverse transcriptase (RT) assays provide a safer and more convenient alternative to traditional radioactive methods for detecting and quantifying RT activity, which is a key indicator of retroviral presence. A widely adopted non-radioactive method utilizes the incorporation of biotinylated nucleotides into a DNA strand synthesized by RT, followed by colorimetric or chemiluminescent detection.
While many established non-radioisotopic RT assays utilize Biotin-11-deoxyuridine-5'-triphosphate (Biotin-11-dUTP), the principles are directly applicable to the use of Biotin-11-dCTP. nih.gov In these assays, a poly(rA) template is hybridized to an oligo(dT) primer, which is often immobilized on a microtiter plate. nih.gov The reverse transcriptase then extends the primer, incorporating the biotinylated nucleotide (in this case, Biotin-11-dCTP would be used in place of dTTP) into the newly synthesized cDNA strand. The incorporated biotin (B1667282) is subsequently detected using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), which catalyzes a color-producing reaction.
Studies using Biotin-11-dUTP have demonstrated that this non-radioactive assay format can be more sensitive than conventional radioactive assays for detecting purified retroviruses like HIV-1 and Rous-associated virus 2 (RAV-2). nih.gov Given that reverse transcriptases can incorporate Biotin-11-dCTP, this analog presents a viable alternative for such assays, particularly in contexts where the template requires the incorporation of a cytosine analog. cosmobio.co.jp
Terminal Deoxynucleotidyl Transferase (TdT) Activity with this compound
Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. thermofisher.comnih.gov This property makes TdT a valuable tool for 3'-end labeling of DNA probes and for techniques like the TUNEL assay for detecting apoptosis. biotium.com
TdT can efficiently incorporate a variety of modified nucleotides, including biotinylated ones. thermofisher.com Research directly comparing the incorporation efficiency of different biotinylated nucleotides by TdT has revealed a clear preference for certain analogs. Specifically, biotinylated derivatives of dCTP have been shown to be more efficiently incorporated by TdT than their dATP or dUTP counterparts. oup.com
One study demonstrated that when using biotinylated dCTP derivatives, the majority of the substrate oligonucleotides were tailed with multiple biotinylated residues. oup.com In contrast, with Biotin-11-dUTP, while most molecules were tailed, the addition was largely limited to a single biotinylated residue. oup.com The kinetics of labeling with biotin-dCTP are rapid, with the reaction often complete within 15 minutes. oup.com The number of biotinylated residues added can be influenced by the concentration of both the enzyme and the nucleotide. oup.com
The following table summarizes the comparative incorporation efficiency of biotinylated nucleotides by TdT.
| Biotinylated Nucleotide | Efficiency of Incorporation by TdT | Number of Residues Added |
| Biotinylated dCTP derivatives | High | Multiple |
| Biotin-11-dUTP | Moderate | Primarily one |
| Biotinylated dATP derivatives | Low | - |
These findings highlight the utility of Biotin-11-dCTP as a highly effective substrate for TdT-mediated 3'-end labeling, allowing for the attachment of multiple biotin molecules and thus potentially enhancing the signal in subsequent detection steps.
Applications of Biotin 11 Deoxycytidine 5 Triphosphate in Nucleic Acid Labeling and Analysis
Non-Radioactive DNA Probe Generation
The generation of non-radioactive DNA probes is a cornerstone of modern molecular biology, enabling the detection of specific nucleic acid sequences in a variety of applications. Biotin-11-dCTP is a key reagent in this process, allowing for the synthesis of biotin-labeled DNA probes through several enzymatic methods. biotium.comrevvity.com These probes can then be used in hybridization assays, where they bind to complementary target sequences. The detection of these hybridized probes is typically achieved through the high-affinity interaction between biotin (B1667282) and streptavidin, which can be conjugated to a reporter molecule such as an enzyme or a fluorophore. jenabioscience.comyoutube.com
Nick Translation for DNA Probe Synthesis
Nick translation is a widely used method for labeling DNA probes. This technique utilizes the coordinated activities of DNase I and DNA Polymerase I. DNase I introduces single-stranded breaks, or "nicks," at random locations in the DNA backbone. sigmaaldrich.com DNA Polymerase I then binds to these nicks and, using its 5'→3' exonuclease activity, removes existing nucleotides while simultaneously incorporating new ones with its 5'→3' polymerase activity. sigmaaldrich.com When Biotin-11-dCTP is included in the reaction mixture, it is incorporated in place of unmodified dCTP, resulting in a biotin-labeled DNA probe. biotium.combiotium.com This method can produce highly labeled probes suitable for various hybridization techniques. nih.govnih.gov
Random Priming Techniques for Labeling DNA
Random priming is another effective method for generating biotinylated DNA probes. This technique employs short, random-sequence oligonucleotides (random primers) that anneal to multiple sites on a denatured DNA template. sigmaaldrich.com An enzyme, typically the Klenow fragment of DNA Polymerase I, then extends these primers, synthesizing new DNA strands complementary to the template. eenzyme.com By including Biotin-11-dCTP in the nucleotide mix, the newly synthesized DNA becomes labeled with biotin. biotium.comsigmaaldrich.com This method is particularly useful for labeling small amounts of DNA and produces probes that can generate strong signals in hybridization experiments.
3′-End Terminal Labeling of DNA Fragments
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add nucleotides to the 3'-end of a DNA strand without the need for a template. jenabioscience.com This property is exploited for the 3'-end labeling of DNA fragments. By providing Biotin-11-dCTP as a substrate for TdT, one or more biotin molecules can be attached to the 3'-terminus of a DNA probe. biotium.combiotium.comfishersci.com This method is advantageous when it is necessary to label the end of a DNA fragment, for instance, in certain types of hybridization assays or for non-radioactive DNA sequencing. nih.govnih.gov
Integration into Polymerase Chain Reaction (PCR) for Labeled Product Generation
The polymerase chain reaction (PCR) can be adapted to produce biotin-labeled DNA fragments. In this approach, Biotin-11-dCTP is included in the PCR reaction mix along with the four standard dNTPs. revvity.cominterchim.fr During the extension phase of each PCR cycle, the DNA polymerase incorporates Biotin-11-dCTP into the newly synthesized DNA strands. The ratio of Biotin-11-dCTP to dCTP can be adjusted to control the density of biotin labeling in the final PCR product. jenabioscience.cominterchim.fr Research has shown that while Taq DNA polymerase can incorporate modified dNTPs, the efficiency may be lower than for natural dNTPs. interchim.frtandfonline.com Therefore, optimization of the reaction conditions, including the concentration of the biotinylated nucleotide, is often necessary to achieve a high yield of labeled amplicons without compromising the efficiency of the PCR. tandfonline.com
| Labeling Method | Enzyme(s) Used | Key Features |
| Nick Translation | DNase I, DNA Polymerase I | Introduces random nicks and incorporates labeled nucleotides throughout the DNA strand. sigmaaldrich.com |
| Random Priming | Klenow Fragment | Synthesizes labeled DNA from random primers, effective for small amounts of template DNA. sigmaaldrich.com |
| 3'-End Labeling | Terminal deoxynucleotidyl Transferase (TdT) | Adds labeled nucleotides to the 3'-end of DNA fragments without a template. jenabioscience.com |
| PCR Labeling | Taq DNA Polymerase (or other thermostable polymerases) | Incorporates labeled nucleotides during amplification, allowing for production of specific labeled fragments. interchim.fr |
Hybridization-Based Detection Methodologies
Biotinylated DNA probes generated using Biotin-11-dCTP are central to a wide array of hybridization-based detection methods. nih.govspringernature.com These techniques rely on the principle of complementary base pairing, where the labeled probe binds to its specific target sequence within a complex mixture of nucleic acids. springernature.com The subsequent detection of the biotin label allows for the visualization and localization of the target sequence. The strength of the biotin-streptavidin interaction provides high sensitivity for these assays. jenabioscience.com
Fluorescence In Situ Hybridization (FISH) with Biotinylated Probes
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA sequences within the context of chromosomes and cells. nih.gov In this method, biotinylated DNA probes are hybridized to their complementary sequences in prepared chromosome spreads or tissue sections. creative-bioarray.com Following hybridization, the biotin label is detected using streptavidin conjugated to a fluorescent dye. lumiprobe.com This allows for the precise localization of the target DNA sequence to be visualized using a fluorescence microscope. Biotinylated probes are widely used in FISH for applications ranging from gene mapping to the diagnosis of chromosomal abnormalities. nih.govnih.gov
Microarray-Based Gene Expression Profiling and Hybridization
Biotin-11-dCTP is a key reagent in the preparation of labeled nucleic acid probes for gene expression analysis using DNA microarrays. lumiprobe.com In a typical microarray experiment, messenger RNA (mRNA) is extracted from a biological sample and used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). During this synthesis, Biotin-11-dCTP, along with the other deoxynucleotides, is included in the reaction mix. The enzyme incorporates the biotinylated nucleotide into the newly synthesized cDNA strands.
These biotin-labeled cDNA probes are then hybridized to a microarray, which is a solid support, typically a glass slide, containing thousands of spots, each with a known DNA sequence representing a specific gene. xobi.net After hybridization, the array is washed to remove unbound probes. The array is then exposed to a solution containing streptavidin conjugated to a fluorescent dye. nih.gov The streptavidin binds with high affinity to the biotin molecules on the cDNA probes that have hybridized to their complementary sequences on the array. nih.gov The location and intensity of the fluorescent signal at each spot on the microarray are measured by a laser scanner, providing a quantitative measure of the expression level of each gene. xobi.net This method allows for the simultaneous monitoring of thousands of transcripts, providing a comprehensive profile of gene activity. xobi.net
| Step | Description | Key Component |
| 1. Probe Synthesis | mRNA is reverse transcribed into cDNA in the presence of modified nucleotides. | Biotin-11-dCTP |
| 2. Hybridization | The biotin-labeled cDNA probes are incubated with the microarray. | Labeled cDNA, Microarray |
| 3. Washing | Unbound probes are washed away to reduce background noise. | Wash Buffers |
| 4. Detection | A streptavidin-fluorophore conjugate is added, which binds to the biotin tag. | Streptavidin-Fluorophore |
| 5. Scanning | A laser scanner detects the fluorescent signals, quantifying gene expression. | Laser Scanner |
Nucleic Acid Blotting Techniques (e.g., Southern Blot, Dot Blot)
Biotin-11-dCTP is widely used to generate non-radioactive probes for nucleic acid blotting techniques such as Southern and dot blots. seracare.comnih.gov These methods are used to detect specific DNA sequences within a complex mixture.
In Southern blotting, DNA (e.g., genomic DNA) is digested with restriction enzymes, separated by size via agarose (B213101) gel electrophoresis, and then transferred to a solid membrane support. seracare.com For dot blotting, DNA samples are directly applied to the membrane as spots. nih.govfishersci.com A DNA probe specific to the target sequence is labeled by incorporating Biotin-11-dCTP through methods like nick translation or random-primed labeling. biotium.comseracare.com
The labeled probe is then hybridized to the membrane. If the target sequence is present on the blot, the biotinylated probe will anneal to it. Detection is achieved by incubating the membrane with streptavidin or avidin (B1170675) conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). jenabioscience.comoup.com The enzyme then catalyzes a reaction with a specific substrate to produce a colorimetric, chemiluminescent, or fluorescent signal, revealing the presence and location of the target DNA. oup.comnih.gov This biotin-based detection system offers high sensitivity, capable of detecting sub-picogram quantities of target DNA, making it a viable and safer alternative to radioactive labeling. oup.comnih.gov
| Technique | Description | Role of Biotin-11-dCTP | Detection Method |
| Southern Blot | Detects specific DNA sequences in a sample after size-based separation on a gel. | Incorporated into a DNA probe to label it for detection. | Hybridized probe is detected with a streptavidin-enzyme conjugate. oup.com |
| Dot Blot | Detects and quantifies specific DNA sequences spotted directly onto a membrane. | Used to create the biotinylated probe for hybridization. | Signal from the streptavidin-enzyme conjugate indicates presence of target DNA. nih.gov |
Molecular Diagnostics and Genetic Research
The precision and sensitivity afforded by biotin labeling have made Biotin-11-dCTP a valuable tool in molecular diagnostics and genetic research, particularly for identifying genetic variations.
Single Nucleotide Polymorphism (SNP) Analysis Utilizing Biotin-11-deoxycytidine-5'-triphosphate
Biotin-11-dCTP and its dideoxy counterpart, biotin-ddCTP, are utilized in methods for detecting single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence. One prominent technique is Single Base Extension (SBE). nih.gov
In a typical SBE assay, a primer is designed to anneal to the DNA template directly adjacent to the SNP site. nih.gov A DNA polymerase then extends the primer by a single nucleotide, using a mixture of deoxynucleotides or dideoxynucleotides. To identify the specific nucleotide at the SNP site, one or more of these nucleotides are labeled. When Biotin-11-dCTP or other biotinylated nucleotides are used, the incorporation of the biotin tag marks the identity of the extended base. nih.gov
The extended, biotin-tagged primer is then captured on a solid phase, such as streptavidin-coated magnetic beads, which separates it from unextended primers and other reaction components. nih.gov The captured product can then be identified, for instance, by eluting it and analyzing it via mass spectrometry or by using primers that are also labeled with a fluorescent tag, allowing for detection via electrophoresis. nih.gov This coupling of biotin capture with a detection system provides a high-fidelity method for SNP genotyping. nih.gov
Monitoring of Cellular and Molecular Processes
The ability to introduce a specific tag into newly synthesized DNA allows researchers to track and isolate DNA involved in dynamic cellular processes.
Investigations into DNA Replication Dynamics
Biotin-11-dCTP serves as a marker for studying the dynamics of DNA replication. By supplying Biotin-11-dCTP to in vitro replication systems or permeable cells, researchers can label newly synthesized DNA strands. As DNA polymerase replicates the template, it incorporates the biotinylated nucleotide.
Isolation of Nascent DNA for Functional Studies
A significant application of Biotin-11-dCTP is the specific isolation of newly synthesized, or nascent, DNA. This is critical for studying events associated with DNA replication, such as chromatin assembly, DNA repair at the replication fork, and the binding of replication-associated proteins.
The methodology involves incorporating Biotin-11-dCTP into DNA during a replication pulse. Following the pulse, total DNA is extracted from the cells or reaction. The biotin tag on the nascent strands provides a powerful handle for affinity purification. The DNA extract is passed over a column or mixed with beads coated with streptavidin. The high-affinity interaction between biotin and streptavidin ensures that only the newly synthesized, biotin-labeled DNA fragments are captured, while the bulk of the pre-existing, unlabeled parental DNA is washed away. nih.govnih.gov The captured nascent DNA can then be eluted and used for various downstream functional studies, such as sequencing, mapping protein binding sites, or analyzing epigenetic modifications.
Advanced Detection and Signal Amplification Strategies for Biotin 11 Deoxycytidine 5 Triphosphate Labeled Nucleic Acids
Avidin-Streptavidin Biotin (B1667282) High-Affinity Interaction
The cornerstone of detecting nucleic acids labeled with Biotin-11-dCTP is the exceptionally high-affinity, non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin. stratech.co.ukthermofisher.com Streptavidin, a protein from the bacterium Streptomyces avidinii, is often preferred over egg-white avidin because it is not glycosylated and has a near-neutral isoelectric point, which results in lower non-specific binding in many applications. thermofisher.comlumiprobe.com The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ mol/L, making the complex extremely stable and resistant to changes in pH, temperature, and denaturing agents. stratech.co.uklumiprobe.com
Principles of Streptavidin Conjugate Utilization
The detection of Biotin-11-dCTP-labeled nucleic acids is typically an indirect process. After the biotinylated probe hybridizes to its target sequence, a streptavidin molecule conjugated to a reporter enzyme or a fluorescent dye is introduced. jenabioscience.comlumiprobe.com The tetrameric structure of streptavidin, which allows it to bind up to four biotin molecules, is a key advantage. stratech.co.ukaatbio.com This multivalency can amplify weak signals and enhance detection sensitivity. stratech.co.ukaatbio.com
The general workflow involves:
Incorporation : Biotin-11-dCTP is incorporated into a DNA probe via enzymatic methods like PCR, nick translation, or random priming. biotium.comrevvity.com
Hybridization : The biotinylated probe is used in an assay (e.g., Southern blot, dot blot, or in situ hybridization) to bind to its complementary target nucleic acid sequence. lumiprobe.com
Detection : A streptavidin conjugate is added, which binds specifically to the biotin molecules on the hybridized probe.
Signal Generation : The reporter molecule (enzyme or fluorophore) attached to the streptavidin generates a detectable signal, indicating the presence and location of the target sequence. jenabioscience.com
Optimization of Biotin-Avidin/Streptavidin Binding Efficiency
While the biotin-streptavidin interaction is robust, several factors can be optimized to ensure maximal binding efficiency and minimize background noise in detection assays. nih.govnih.gov
Linker Arm Length : The 11-atom spacer arm in Biotin-11-dCTP is designed to facilitate the interaction between biotin and streptavidin by reducing steric hindrance from the DNA backbone. jenabioscience.comthermofisher.comlumiprobe.com
Probe Concentration : The ratio of Biotin-11-dCTP to its natural counterpart, dCTP, must be optimized. A common starting point for PCR is a 1:1 ratio, but this may need adjustment depending on the specific application to ensure high incorporation rates without inhibiting the polymerase enzyme. jenabioscience.com
Blocking : To prevent non-specific binding of streptavidin conjugates to the membrane or slide, a blocking step is essential. This is typically done using solutions containing proteins like bovine serum albumin (BSA) or non-fat dry milk.
Washing : Thorough washing steps are critical after the application of the streptavidin conjugate to remove any unbound molecules, thereby reducing background signal and improving the signal-to-noise ratio. nih.gov
Binding Buffers : The composition of the binding buffer, including pH and salt concentration, can influence the interaction. While the bond is stable across a wide range of conditions, some studies suggest that streptavidin binding can be more robust and stable across different pH levels compared to other biotin-binding proteins like neutravidin. nih.gov
Enzymatic Reporters for Signal Generation
A common and powerful strategy for signal amplification involves using streptavidin conjugated to enzymes. squarespace.com These enzymes catalyze reactions that convert a substrate into a colored, chemiluminescent, or fluorescent product, allowing for sensitive detection. squarespace.comsigmaaldrich.com
Applications of Horseradish Peroxidase (HRP) Conjugates
Streptavidin-HRP conjugates are widely used due to the enzyme's high turnover rate and relatively small size (approx. 40 kDa), which allows for better sample penetration. squarespace.comsigmaaldrich.com HRP catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. sigmaaldrich.com
Colorimetric Detection : Substrates like 3,3'-diaminobenzidine (B165653) (DAB) and 4-chloro-1-naphthol (B146336) (4CN) produce insoluble colored precipitates directly on the blot or tissue, which are visible by eye. bio-rad.com However, these signals can fade over time when exposed to light. bio-rad.com
Chemiluminescent Detection : Enhanced chemiluminescence (ECL) is a highly sensitive method where HRP oxidizes luminol (B1675438) in the presence of chemical enhancers. squarespace.com This reaction produces a sustained light emission that can be captured by X-ray film or a CCD camera. bio-rad.com ECL detection is reported to be 10-100 times more sensitive than colorimetric methods. squarespace.com
Fluorescent Detection Systems
An alternative to enzymatic detection is the use of streptavidin conjugated directly to fluorophores. jenabioscience.comstratech.co.uk This method is the foundation of many modern molecular imaging techniques, such as fluorescent in situ hybridization (FISH). lumiprobe.comlumiprobe.com
In this approach, a streptavidin-fluorophore conjugate is applied after the biotinylated probe has hybridized to its target. thermofisher.com The location of the probe is then visualized directly using a fluorescence microscope equipped with the appropriate filters for the fluorophore's excitation and emission wavelengths. upenn.edu
A wide variety of fluorescent dyes are available for conjugation to streptavidin, covering the full spectral range from blue to near-infrared. biotium.com The choice of fluorophore depends on the specific application, the available imaging equipment, and the potential for autofluorescence in the sample. Using streptavidin conjugates with bright and photostable dyes can significantly enhance detection sensitivity. biotium.comelifesciences.org Multiple targets can also be detected simultaneously in a single experiment (multiplexing) by using different probes labeled with distinct haptens and detecting them with streptavidin or antibodies conjugated to spectrally different fluorophores.
Table 2: Properties of Common Fluorophores Used in Streptavidin Conjugates
| Fluorophore | Excitation (nm) | Emission (nm) | Color |
| Alexa Fluor 488 | 495 | 519 | Green |
| Fluorescein (FITC) | 494 | 518 | Green |
| sulfo-Cyanine3 | 548 | 563 | Orange |
| Alexa Fluor 594 | 586 | 613 | Red |
| sulfo-Cyanine5 | 646 | 662 | Far-Red |
Data sourced from references lumiprobe.comthermofisher.com.
This direct fluorescence method offers a simpler and often faster workflow compared to enzymatic detection because it eliminates the need for substrate incubation steps. upenn.edursc.org
Indirect Fluorescent Labeling via Streptavidin-Fluorophore Conjugates
A primary method for visualizing nucleic acids labeled with Biotin-11-dCTP is through indirect fluorescence. This strategy leverages the exceptionally strong and specific affinity between biotin and streptavidin, a protein isolated from Streptomyces avidinii. stratech.co.ukbio-rad-antibodies.com The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁴ mol/L, making it one of the strongest non-covalent bonds known in nature. stratech.co.uk
The process involves two main steps. First, Biotin-11-dCTP is incorporated into a DNA probe through enzymatic methods like PCR, nick translation, or 3'-end labeling. biotium.comrevvity.com Following this labeling step, the biotinylated nucleic acid is detected by introducing a streptavidin molecule that has been chemically conjugated to a fluorescent dye (a fluorophore). jenabioscience.comthermofisher.com Because streptavidin is a tetrameric protein, it possesses four high-affinity binding sites for biotin, a feature that can be exploited for signal amplification. stratech.co.ukbio-rad-antibodies.com This multiplicity allows for the binding of multiple fluorophores per biotinylated site, enhancing the detection sensitivity of weak signals. stratech.co.uk
A wide variety of streptavidin-fluorophore conjugates are available, spanning the spectral range and allowing for flexibility in experimental design, including multiplexing. bio-rad-antibodies.comthermofisher.com This indirect method is a cornerstone of techniques such as fluorescent in situ hybridization (FISH), flow cytometry, and various immunoassays. jenabioscience.combio-rad-antibodies.comlumiprobe.com
Table 1: Features and Benefits of Indirect Fluorescent Detection
| Feature | Benefit |
| High-Affinity Interaction | The strong bond between biotin and streptavidin is rapid and withstands harsh conditions like extreme pH and temperature, ensuring stable signal detection. stratech.co.uk |
| Signal Amplification | Streptavidin's tetrameric structure, with four biotin-binding sites, allows for the attachment of multiple fluorophores, leading to enhanced signal strength. stratech.co.uk |
| Versatility | A broad selection of streptavidin conjugates with different fluorophores is available, enabling multicolor analysis and compatibility with various imaging platforms. bio-rad-antibodies.comthermofisher.com |
| Low Background | The high specificity of the biotin-streptavidin interaction results in minimal non-specific binding, leading to cleaner signals and higher sensitivity. bio-rad-antibodies.com |
Solid-Phase Detection and Purification Systems
The biotin tag on nucleic acids synthesized with Biotin-11-dCTP is instrumental for their capture and analysis on solid supports. By immobilizing the labeled nucleic acids, subsequent washing, detection, and purification steps are greatly simplified.
Microtiter Plate-Based Assay Formats
Microtiter plates, typically with 96 or 384 wells, can be coated with streptavidin to create a high-throughput platform for analyzing biotinylated nucleic acids. In this format, a solution containing Biotin-11-dCTP-labeled DNA or cDNA is added to the wells. The high affinity of streptavidin for biotin ensures the rapid and efficient capture of the nucleic acids onto the surface of the well.
Once immobilized, the unbound components of the sample can be easily washed away. The captured nucleic acid can then be detected and quantified using various methods. For instance, a secondary probe conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) can be introduced, which generates a colorimetric or chemiluminescent signal upon the addition of a substrate. jenabioscience.com Alternatively, fluorescently labeled probes can be used for detection. This format is highly adaptable for applications such as DNA-protein interaction studies and screening assays.
Table 3: Typical Workflow for a Microtiter Plate-Based Assay
| Step | Description |
| 1. Immobilization | Biotin-11-dCTP labeled nucleic acids are incubated in streptavidin-coated microtiter wells and bind to the surface. |
| 2. Washing | Unbound materials, such as unincorporated nucleotides and other cellular components, are washed away. |
| 3. Detection | A detection reagent (e.g., an antibody or probe conjugated to an enzyme or fluorophore) is added. |
| 4. Signal Generation | For enzymatic detection, a substrate is added to produce a measurable colorimetric or luminescent signal. jenabioscience.com |
| 5. Analysis | The signal in each well is read using a plate reader to quantify the captured nucleic acid. |
Nucleic Acid Capture using Agarose (B213101) and Magnetic Bead Conjugates
For the purification and isolation of labeled nucleic acids, streptavidin is often conjugated to solid matrices like agarose or superparamagnetic beads. jenabioscience.comraybiotech.com
Streptavidin-Agarose Beads are porous resins that provide a high surface area for binding large quantities of biotinylated molecules. medchemexpress.com These beads are typically used in column chromatography or spin-column formats. The sample containing Biotin-11-dCTP-labeled nucleic acids is passed through the column, where the nucleic acids bind to the agarose. After washing, the purified nucleic acids can be eluted from the resin.
Streptavidin-Magnetic Beads offer significant advantages in terms of speed and ease of handling. raybiotech.com These non-porous, superparamagnetic microparticles are simply added to the sample solution. raybiotech.com After a brief incubation to allow binding, the beads (with the attached nucleic acids) are quickly and efficiently collected from the solution using a strong magnet placed against the side of the tube. raybiotech.com This process eliminates the need for centrifugation or column-based methods, making it ideal for automation and high-throughput applications. raybiotech.com The captured nucleic acids can be washed while immobilized by the magnet and then eluted for downstream analysis. raybiotech.com
Table 4: Comparison of Agarose and Magnetic Beads for Nucleic Acid Capture
| Feature | Streptavidin-Agarose Beads | Streptavidin-Magnetic Beads |
| Format | Column chromatography, spin columns | Suspension-based, magnetic separation |
| Separation Method | Centrifugation or gravity flow | External magnet |
| Speed | Slower, requires column packing/centrifugation steps | Faster, rapid magnetic collection |
| Throughput | Lower, less amenable to automation | High, suitable for automated HTS applications. raybiotech.com |
| Binding Capacity | Generally high due to porous structure | High, with rapid binding kinetics. raybiotech.com |
Comparative Analysis of Biotin 11 Deoxycytidine 5 Triphosphate with Alternative Nucleic Acid Labeling Technologies
Advantages Over Radioisotopic Labeling Methods
For decades, radioisotopes like ³²P and ³⁵S were the gold standard for nucleic acid labeling, prized for their high sensitivity. lumiprobe.com However, the advent of non-radioactive alternatives, such as the biotin-streptavidin system, has offered researchers a compelling suite of advantages that have led to their widespread adoption. lumiprobe.comelifesciences.org
Enhanced Procedural Simplicity and Accessibility
The use of Biotin-11-dCTP significantly simplifies laboratory workflows compared to radioisotopic labeling. A primary advantage is the elimination of the stringent safety protocols and specialized facilities required for handling and disposing of radioactive materials. elifesciences.org This enhanced safety profile makes biotin-based labeling more accessible to a broader range of laboratories.
Furthermore, biotinylated probes exhibit superior stability. Unlike radioisotopes, which have a finite half-life that necessitates frequent probe preparation, biotin-labeled nucleic acids are stable for at least a year when stored properly, allowing for greater experimental flexibility and reproducibility. nih.gov The detection procedures for biotinylated probes are also generally faster, often involving colorimetric or chemiluminescent reactions that can be visualized within hours, in contrast to the often lengthy exposure times required for autoradiography. seracare.com
Table 1: Procedural Comparison of Biotin-11-dCTP and Radioisotopic Labeling
| Feature | Biotin-11-dCTP Labeling | Radioisotopic Labeling (e.g., ³²P) |
|---|---|---|
| Safety Precautions | Standard laboratory procedures | Specialized shielding, monitoring, and waste disposal |
| Probe Stability | Stable for at least one year at -20°C nih.gov | Subject to radioactive decay (e.g., ³²P half-life is ~14.3 days) |
| Detection Time | Hours (chemiluminescent/colorimetric) seracare.com | Hours to weeks (autoradiography) nih.gov |
| Handling | Standard laboratory practice | Requires licensed personnel and facilities |
| Disposal | Standard chemical waste | Regulated radioactive waste disposal |
Comparative Sensitivity and Detection Limits
While radioisotopic methods, particularly those using ³²P, have historically been lauded for their exceptional sensitivity, biotin-based detection systems can achieve comparable or sufficient sensitivity for a wide range of applications. seracare.com Studies have demonstrated that biotinylated probes can detect target sequences in the picogram (pg) to femtogram (fg) range. researchgate.net For instance, one study detected 20 attograms (ag) of plasmid DNA by dot-blot hybridization and 7.4 fg of DNA upon Southern blot hybridization using a biotinylated probe. researchgate.net
In some direct comparisons, ³²P-labeled probes have shown slightly higher sensitivity, capable of detecting down to 1 pg of target DNA in a shorter time frame than some non-isotopic methods. seracare.com However, another study found that under optimized conditions, biotinylated probes could detect more positive cells in in situ hybridization than ³⁵S-labeled probes and were more specific. The sensitivity of biotin-based detection is significantly enhanced by the strong affinity of biotin (B1667282) for streptavidin (or avidin) and the potential for signal amplification through enzymatic reporters like alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated to streptavidin. nih.gov This high-affinity interaction allows for stringent washing steps, which can reduce background noise and improve the signal-to-noise ratio. nih.gov
Comparative Evaluation with Other Non-Radioactive Nucleotide Analogs
The landscape of non-radioactive labeling is diverse, with several alternatives to Biotin-11-dCTP, each with its own set of strengths and weaknesses. This section evaluates Biotin-11-dCTP in relation to fluorescently labeled deoxycytidine triphosphate analogs and the popular ethynyl-deoxycytidine (EdC) and ethynyl-deoxyuridine (EdU) labeling strategies.
Distinctive Features Compared to Fluorescently Labeled Deoxycytidine Triphosphate Analogs
Direct labeling with fluorescently tagged nucleotides, such as those conjugated to cyanine (B1664457) dyes (e.g., Cy3, Cy5) or fluorescein, offers a more streamlined detection process as the signal is directly incorporated into the nucleic acid. bio-techne.com This contrasts with the indirect detection required for Biotin-11-dCTP, which involves a secondary detection step with a fluorescently labeled streptavidin or an enzyme-streptavidin conjugate. lumiprobe.comjenabioscience.com
A key advantage of the biotin-streptavidin system is the potential for significant signal amplification. thermofisher.com Since one streptavidin molecule can bind up to four biotin molecules, and streptavidin itself can be conjugated to multiple fluorophores or a highly active enzyme, the resulting signal can be substantially enhanced. This makes biotin-based detection particularly well-suited for identifying low-abundance targets. thermofisher.comnih.gov In contrast, the signal from a directly incorporated fluorescent nucleotide is fixed at one fluorophore per nucleotide.
However, direct fluorescence offers advantages in multiplexing applications. bio-techne.com By using a panel of spectrally distinct fluorescently labeled nucleotides, multiple targets can be visualized simultaneously. While multiplexing is possible with biotin, it is often more complex, requiring sequential rounds of staining and stripping or the use of different haptens.
The photostability of the signal is another important consideration. While directly conjugated fluorescent dyes are susceptible to photobleaching, the use of robust and photostable fluorophores conjugated to streptavidin can mitigate this issue in biotin-based systems. seracare.com Furthermore, some conventional biotin-fluorophore conjugates can experience fluorescence quenching upon binding to avidin (B1170675) or streptavidin, although novel conjugates with longer spacer arms have been developed to overcome this limitation. nih.gov
Table 2: Comparison of Biotin-11-dCTP and Fluorescently Labeled dCTP
| Feature | Biotin-11-dCTP | Fluorescently Labeled dCTP |
|---|---|---|
| Detection Method | Indirect (requires streptavidin conjugate) lumiprobe.com | Direct (fluorophore is part of the nucleotide) bio-techne.com |
| Signal Amplification | High potential via enzyme/fluorophore-conjugated streptavidin thermofisher.comnih.gov | Limited (one fluorophore per incorporated nucleotide) |
| Multiplexing | Possible but can be complex | More straightforward with spectrally distinct dyes bio-techne.com |
| Workflow | Additional incubation and wash steps for detection | More streamlined detection |
| Photostability | Dependent on the fluorophore conjugated to streptavidin seracare.com | Dependent on the specific conjugated fluorophore |
| Endogenous Interference | Potential for background from endogenous biotin thermofisher.com | Potential for background from cellular autofluorescence |
Efficacy and Practical Considerations in Relation to Ethynyl-Deoxycytidine (EdC) and Ethynyl-Deoxyuridine (EdU) Labeling Strategies
Ethynyl-deoxycytidine (EdC) and its more commonly used counterpart, ethynyl-deoxyuridine (EdU), represent a powerful alternative for labeling newly synthesized DNA. This technology is based on "click chemistry," a bioorthogonal reaction between the ethynyl (B1212043) group on the incorporated nucleoside and an azide-containing fluorescent dye. nih.gov
The primary advantage of EdC/EdU labeling over methods that rely on the incorporation of larger molecules like Biotin-11-dCTP lies in the small size of the ethynyl group. This minimal modification is readily incorporated into DNA by cellular polymerases without significantly altering the DNA structure. The subsequent detection via click chemistry is rapid and occurs under mild conditions. This is a significant improvement over techniques like BrdU labeling, which require harsh DNA denaturation steps (using acid or heat) to expose the incorporated analog to an antibody. nih.gov These harsh treatments can damage cellular morphology and destroy epitopes for co-staining.
In contrast, the incorporation of Biotin-11-dCTP, while efficient, involves a bulkier tag. The subsequent detection relies on the accessibility of the biotin moiety to the large streptavidin protein (~60 kDa), which may be subject to steric hindrance, although the 11-atom linker arm is designed to minimize this. biotium.com
For applications focused on quantifying DNA synthesis and cell proliferation, the EdU-based assays offer a streamlined and robust workflow that is highly compatible with multiplexing, for instance, with antibody-based staining in flow cytometry and high-content screening. nih.gov The click reaction is highly specific and efficient, leading to a high signal-to-noise ratio.
Biotin-11-dCTP, on the other hand, excels in applications where significant signal amplification is necessary to detect very low levels of DNA synthesis or in techniques like in situ hybridization (ISH) and Southern blotting, where the robust biotin-streptavidin interaction provides high sensitivity and specificity. jenabioscience.com
Table 3: Efficacy and Practical Considerations: Biotin-11-dCTP vs. EdC/EdU
| Feature | Biotin-11-dCTP | Ethynyl-Deoxycytidine (EdC) / Ethynyl-Deoxyuridine (EdU) |
|---|---|---|
| Labeling Principle | Enzymatic incorporation of a biotinylated nucleotide | Enzymatic incorporation of an ethynyl-modified nucleoside |
| Detection Chemistry | Biotin-streptavidin affinity binding nih.gov | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") nih.gov |
| Detection Conditions | Standard hybridization and immunological-type detection | Mild, bioorthogonal reaction conditions |
| Need for Denaturation | No | No (major advantage over BrdU) |
| Signal Amplification | Inherent in the streptavidin-based detection system thermofisher.com | Possible through multi-azide fluorophores, but typically direct |
| Primary Applications | In situ hybridization, Southern/Northern blotting, EMSA | Cell proliferation assays, DNA synthesis imaging |
| Steric Hindrance | Potential, due to the size of biotin and streptavidin biotium.com | Minimal, due to the small size of the ethynyl group |
| Multiplexing Compatibility | Good, but can be complex | Excellent, highly compatible with immunofluorescence nih.gov |
Methodological Considerations and Optimization in Research Applications of Biotin 11 Deoxycytidine 5 Triphosphate
Optimizing Incorporation Efficiencies
The enzymatic incorporation of Biotin-11-dCTP into a growing DNA strand is a critical step that directly impacts the sensitivity and reliability of downstream detection. The efficiency of this process is influenced by several factors, most notably the ratio of the modified nucleotide to its natural counterpart, deoxycytidine triphosphate (dCTP).
Determination of Optimal Biotin-11-deoxycytidine-5'-triphosphate to Native dCTP Ratios in Enzymatic Reactions
Biotin-11-dCTP serves as a substrate for a variety of DNA polymerases, including E. coli DNA polymerase I (both the holoenzyme and the Klenow fragment), T4 and Taq DNA polymerases, and reverse transcriptases. cosmobio.co.jp The optimal ratio of Biotin-11-dCTP to dCTP is not universal and must be empirically determined for each specific application and enzyme used. jenabioscience.com
For standard enzymatic reactions like Polymerase Chain Reaction (PCR) and nick translation, a common starting point is a 1:1 ratio (50% Biotin-11-dCTP to 50% dCTP). jenabioscience.comjenabioscience.com However, this ratio may need adjustment based on the desired labeling density and the specific experimental context. For instance, in nick translation, the molar ratio of Biotin-16-dUTP to dTTP is often adjusted to ensure that every 20th to 25th nucleotide is modified, a density that yields high sensitivity in immunological detection. sigmaaldrich.com While this example uses a different biotinylated nucleotide, the principle of optimizing hapten density for maximal signal is broadly applicable.
It is important to recognize that higher ratios of the biotinylated analog can sometimes lead to reduced yield of the final product. researchgate.net This is attributed to the modified nucleotide being a less efficient substrate for the polymerase compared to the natural dNTP. tandfonline.com Therefore, a balance must be struck between achieving a high degree of labeling and maintaining robust enzymatic activity.
Table 1: Recommended Starting Ratios of Biotinylated dNTP to Native dNTP for Common Enzymatic Reactions
| Enzymatic Reaction | Recommended Starting Ratio (Biotinylated dNTP:Native dNTP) | Key Considerations |
| PCR | 1:1 jenabioscience.comjenabioscience.com | Higher ratios may decrease amplification efficiency. researchgate.net Optimization is crucial for balancing yield and labeling density. tandfonline.com |
| Nick Translation | 1:1 jenabioscience.comjenabioscience.com | Labeling density can be adjusted to optimize downstream detection sensitivity. sigmaaldrich.com |
| Primer Extension | Variable | Dependent on the specific polymerase and the desired length and labeling of the product. nih.gov |
| 3'-End Labeling | Variable | Often involves terminal deoxynucleotidyl transferase (TdT) and may not require a native dNTP counterpart. biorxiv.org |
| Reverse Transcription | Variable | Dependent on the specific reverse transcriptase and experimental goals. cosmobio.co.jp |
Impact of Nucleotide Ratios on Downstream Application Performance
The ratio of Biotin-11-dCTP to dCTP directly influences the performance of subsequent applications that rely on the biotin (B1667282) tag for detection or capture. An insufficient incorporation of biotin will lead to weak signals in assays like Southern and Northern blotting, in situ hybridization, and microarray analyses. lumiprobe.com Conversely, an excessively high density of biotin can also be detrimental. For example, in the context of Hi-C, a technique for studying chromosome conformation, it has been observed that a high degree of biotinylation can sterically hinder the subsequent ligation of DNA fragments. researchgate.net
The length of the linker arm between the biotin and the nucleotide can also play a role. While longer linkers, such as the 11-atom spacer in Biotin-11-dCTP, are generally favored for improving the accessibility of the biotin moiety to streptavidin, they can sometimes be less efficient substrates for DNA polymerases compared to those with shorter linkers. tandfonline.comnih.gov However, for applications requiring strong binding to streptavidin, especially at elevated temperatures, longer linkers are often advantageous. thermofisher.comthermofisher.com
Minimizing Assay Interference and Non-Specific Effects
Achieving reliable and reproducible results with Biotin-11-dCTP also requires careful attention to potential sources of interference and non-specific binding. These can arise from the components of the reaction buffer or from endogenous substances present in the biological sample.
Influence of Reaction Buffer Components and Additives
The composition of the reaction buffer can significantly impact the efficiency of biotin labeling and the performance of downstream assays. Key parameters to consider include:
Magnesium Concentration: DNA polymerases require magnesium ions as a cofactor. The optimal concentration can vary between different enzymes and may need to be adjusted when using modified nucleotides. nih.gov
pH: The pH of the reaction buffer should be maintained within the optimal range for the specific polymerase being used. thermofisher.com
Salt Concentration: High salt concentrations (above 20 mM) can inhibit the labeling reaction. thermofisher.com
Additives: The presence of certain additives can either enhance or inhibit the reaction. For example, in some hybridization protocols, increasing the concentration of SDS in the hybridization and wash buffers can help to reduce background noise. thermofisher.com
Strategies for Mitigating Endogenous Inhibitor Effects
Biological samples can contain endogenous substances that may interfere with the labeling reaction or downstream detection. A common issue is the presence of free biotin in the sample, which can compete with the biotinylated probe for binding to streptavidin, leading to false-negative results. cyprusjmedsci.commdpi.com This is a particular concern in immunoassays that utilize the biotin-streptavidin interaction. youtube.comnih.gov
Strategies to mitigate these effects include:
Sample Purification: It is often necessary to purify the nucleic acid sample prior to the labeling reaction to remove potential inhibitors. This can be achieved through methods such as ethanol (B145695) precipitation or the use of specialized clean-up kits. thermofisher.comthermofisher.com
Blocking Agents: In hybridization and other detection steps, the use of blocking agents is crucial to prevent non-specific binding of the probe or the detection reagents to the membrane or other surfaces. thermofisher.com However, it is important to choose the blocking agent carefully. For instance, using milk as a blocking agent can be problematic as it may contain endogenous biotin, which can interfere with streptavidin-based detection. reddit.com
Alternative Detection Chemistries: In cases where endogenous biotin is a significant problem, it may be necessary to consider alternative, non-biotin-based labeling and detection systems. nih.gov
By carefully optimizing incorporation efficiencies and taking steps to minimize assay interference, researchers can harness the full potential of this compound for a wide range of sensitive and specific molecular analyses.
Future Directions and Emerging Research Avenues Utilizing Biotin 11 Deoxycytidine 5 Triphosphate
Integration with Next-Generation Sequencing Methodologies
The integration of Biotin-11-dCTP and similar biotinylated nucleotides into Next-Generation Sequencing (NGS) workflows is a significant area of development, promising to enhance the precision and scope of genomic analysis. idtdna.com Biotinylated nucleotides are instrumental in the preparation of DNA libraries for targeted sequencing, a method that focuses on specific regions of the genome. idtdna.com This enrichment of target sequences is often achieved by hybridizing the DNA library to biotinylated RNA or DNA probes, followed by capture with streptavidin-coated magnetic beads.
One innovative application involves the use of biotinylated dideoxynucleotides (ddNTPs) in conjunction with mass spectrometry for DNA sequencing. In this method, Sanger sequencing fragments are generated using biotinylated terminators, such as Biotin-11-ddCTP. nih.gov These 3'-end biotinylated fragments are then purified from salts and other reaction components by capture on streptavidin-coated magnetic beads. nih.gov This clean-up step is critical for accurate mass determination of the DNA fragments by matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov This approach offers high resolution and can eliminate the gel electrophoresis-associated issue of sequence compression. nih.gov
| Application in NGS | Compound Utilized | Purpose | Outcome |
| Targeted Sequencing | Biotinylated RNA/DNA Probes | Enrichment of specific genomic regions | Increased efficiency and cost-effectiveness of sequencing |
| Mass Spectrometry Sequencing | Biotin-11-ddNTPs | Generation and purification of sequencing fragments | High-resolution DNA sequencing data |
Development of Advanced Bioconjugation Strategies for Enhanced Functionalization
The field of bioconjugation, which involves the covalent linking of molecules to biomolecules like DNA, is continuously evolving, with a focus on creating more stable and specific linkages. nih.gov Biotin-11-dCTP is a key reagent in this arena, enabling the introduction of biotin (B1667282) into a DNA strand, which can then be functionalized with a wide array of streptavidin-conjugated molecules, including fluorescent dyes, enzymes, and affinity beads. apexbt.comjenabioscience.com
Future research is focused on developing novel bioconjugation strategies that offer greater control over the site and stoichiometry of labeling. This includes the exploration of "click chemistry" reactions, which are highly efficient and specific, even in complex biological mixtures. medchemexpress.com For instance, Biotin-11-dCTP containing an alkyne group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide (B81097) groups, allowing for precise and stable conjugation. medchemexpress.com
Furthermore, the development of linkers with different properties, such as cleavable linkers, can add another layer of functionality. For example, photocleavable biotin modifications allow for the release of the captured biomolecule after purification, which can be advantageous in downstream applications. The design of new linker chemistries will continue to expand the possibilities for creating highly functionalized DNA constructs for applications in diagnostics, nanotechnology, and targeted therapies. nih.govnih.govrsc.org
Applications in Synthetic Biology and Aptamer Selection Technologies
Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, Biotin-11-dCTP serves as a versatile building block for creating functional DNA-based constructs. Its ability to be incorporated into DNA and then specifically bind to streptavidin allows for the assembly of complex DNA nanostructures and the immobilization of DNA on various surfaces. nih.gov
A prominent application of biotinylated nucleotides in synthetic biology is in the selection of aptamers through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of target molecules with high affinity and specificity. The SELEX process involves iteratively selecting and amplifying aptamers from a large random library of nucleic acids that bind to a target of interest. nih.gov
Q & A
Q. How is Biotin-11-deoxycytidine-5'-triphosphate synthesized, and what purity standards are critical for its use in enzymatic assays?
this compound is typically synthesized via enzymatic or chemical coupling of biotin to the 11-position of deoxycytidine triphosphate (dCTP). Key purity metrics include HPLC analysis (≥70% area purity) and functional validation through incorporation assays using DNA polymerases. Impurities such as unreacted dCTP or free biotin can interfere with downstream applications like pull-down assays, necessitating rigorous purification via anion-exchange chromatography .
Q. What methods are recommended for verifying the incorporation efficiency of Biotin-11-dCTP into DNA templates?
Incorporation efficiency can be assessed using gel electrophoresis combined with streptavidin-based chemiluminescence. For quantitative analysis, a polymerase chain reaction (PCR) with biotinylated primers and subsequent quantification via avidin-coated magnetic bead capture is recommended. Parallel controls with non-biotinylated dCTP should be included to normalize background signal .
Q. How does the presence of biotin affect the kinetic parameters of DNA polymerases during nucleotide incorporation?
Biotinylation at the 11-position introduces steric hindrance, which may reduce polymerase binding affinity () and catalytic turnover (). Kinetic studies using stopped-flow spectrophotometry or single-molecule Förster resonance energy transfer (smFRET) are advised to quantify these effects. Comparative studies with unmodified dCTP are critical for isolating biotin-specific impacts .
Advanced Research Questions
Q. How can Biotin-11-dCTP be utilized to study SAMHD1’s dNTPase activity in single-stranded vs. double-stranded DNA contexts?
SAMHD1 hydrolyzes dNTPs to regulate cellular nucleotide pools. To probe its substrate specificity, perform enzyme-coupled assays with biotinylated DNA templates. Use a malachite green-based phosphate detection system to measure inorganic triphosphate release. Pre-incubation of SAMHD1 with allosteric activators like GTP (1 mM) ensures optimal enzyme activity. Biotin-11-dCTP allows post-reaction DNA capture for validation via streptavidin affinity columns .
Q. What experimental strategies resolve contradictions in reported binding affinities of Biotin-11-dCTP for DNA polymerases?
Discrepancies often arise from buffer conditions (e.g., Mg concentration) or polymerase isoforms (e.g., Taq vs. Phi29). Standardize assays using:
- Isothermal titration calorimetry (ITC) for direct measurement.
- Surface plasmon resonance (SPR) to monitor real-time binding kinetics. Include negative controls with non-biotinylated dCTP to account for nonspecific interactions .
Q. How does Biotin-11-dCTP perform in chromatin immunoprecipitation (ChIP) workflows compared to other biotinylated nucleotides?
Biotin-11-dCTP minimizes steric interference during chromatin fragmentation and immunoprecipitation. Optimize sonication conditions to preserve biotin-streptavidin binding (e.g., 20–30% amplitude, 30 sec pulses). Validate specificity using spike-in controls with biotin-free dCTP and quantify pull-down efficiency via qPCR of target loci .
Q. What are the limitations of Biotin-11-dCTP in long-read sequencing technologies like Oxford Nanopore?
The bulky biotin moiety can impede translocation through nanopores, causing signal dropout. Mitigate this by:
- Using lower biotinylation densities (≤1:1000 biotin:dCTP ratio).
- Employing high-salt buffers (e.g., 4 M LiCl) to reduce secondary structures. Validate sequencing accuracy using synthetic DNA controls with known biotin positions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
